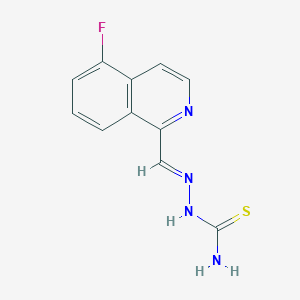
3-(3,5-Dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione is a chemical compound with the molecular formula C12H18O5 It is a furan derivative, characterized by the presence of a furan ring substituted with a 3,5-dihydroxy-2,4,4-trimethylpentyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione typically involves the reaction of furan-2,5-dione with 3,5-dihydroxy-2,4,4-trimethylpentyl alcohol under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-(3,5-Dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the side chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce tetrahydrofuran derivatives.
科学研究应用
3-(3,5-Dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3,5-Dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its sweet aroma and used in flavoring.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: Exhibits caramel-like flavor and used in food industry.
Uniqueness
3-(3,5-Dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of dihydroxy and trimethyl groups makes it a versatile compound for various applications.
属性
分子式 |
C12H18O5 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
3-(3,5-dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione |
InChI |
InChI=1S/C12H18O5/c1-7(10(15)12(2,3)6-13)4-8-5-9(14)17-11(8)16/h5,7,10,13,15H,4,6H2,1-3H3 |
InChI 键 |
ZDZXVJJEEDZMKI-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC(=O)OC1=O)C(C(C)(C)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-](/img/structure/B12917613.png)

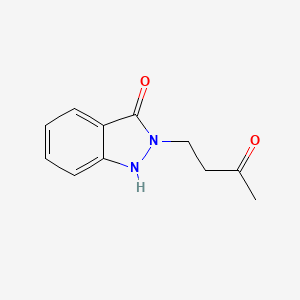
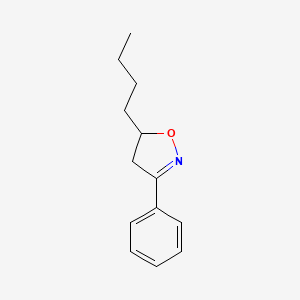
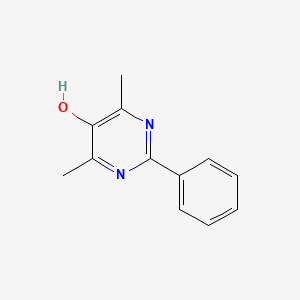
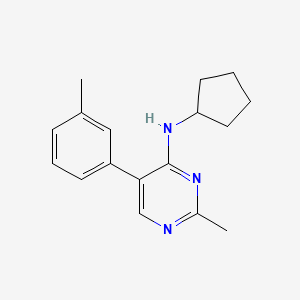
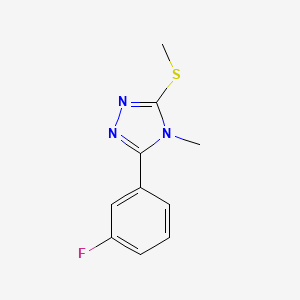



![2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one](/img/structure/B12917674.png)

